molecular formula C16H19ClN2O3 B14153377 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide CAS No. 851892-74-5

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

Cat. No.: B14153377
CAS No.: 851892-74-5
M. Wt: 322.78 g/mol
InChI Key: UKLPWYXYCCXPGO-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a dimethylamino group, and a furan ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The chlorinated benzoic acid is then converted to the corresponding benzamide by reacting with an amine, such as dimethylamine, under appropriate conditions.

    Introduction of the Furan Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Similar structure but with an ethyl group instead of a furan ring.

    Metoclopramide: A related benzamide derivative with different pharmacological properties.

Uniqueness

The presence of the furan ring in 5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide distinguishes it from other similar compounds, potentially contributing to its unique chemical reactivity and biological activities .

Properties

CAS No.

851892-74-5

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C16H19ClN2O3/c1-19(2)13(15-5-4-8-22-15)10-18-16(20)12-9-11(17)6-7-14(12)21-3/h4-9,13H,10H2,1-3H3,(H,18,20)

InChI Key

UKLPWYXYCCXPGO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CC=CO2

solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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